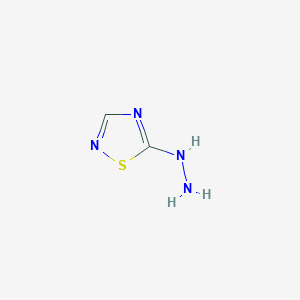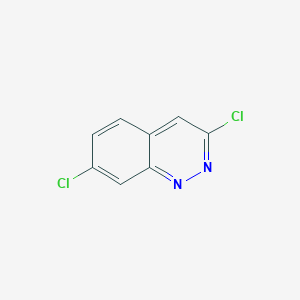
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is an organic compound with the molecular formula C₁₆H₈O₄ It is characterized by the presence of two aldehyde groups and two ketone groups on an anthracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2,6-dicarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation processes, where catalysts such as palladium or platinum are employed, can also be explored to achieve higher selectivity and lower energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX) and organolithium reagents (RLi).
Major Products
Oxidation: 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid.
Reduction: 9,10-Dihydroxy-9,10-dihydroanthracene-2,6-dicarbaldehyde.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development. Its ability to form stable complexes with various biomolecules makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow it to be modified to produce a range of colors, making it useful in textile and printing industries.
作用機序
The mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde exerts its effects is largely dependent on its ability to interact with other molecules. The aldehyde groups can form Schiff bases with amines, leading to the formation of stable imine compounds. These interactions can affect various molecular pathways, including those involved in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: Similar in structure but lacks the aldehyde groups.
2,6-Dihydroxyanthracene: Contains hydroxyl groups instead of aldehyde groups.
9,10-Dihydroanthracene-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups on the anthracene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C16H8O4 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC名 |
9,10-dioxoanthracene-2,6-dicarbaldehyde |
InChI |
InChI=1S/C16H8O4/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-8H |
InChIキー |
SRGLUNCUSMIDKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)C(=O)C3=C(C2=O)C=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


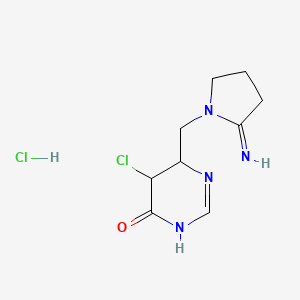


![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
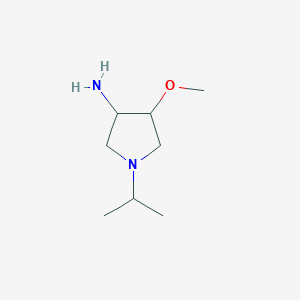
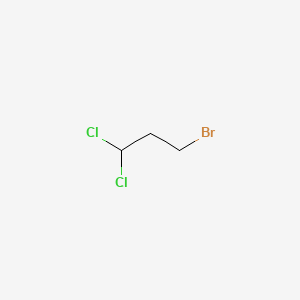
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
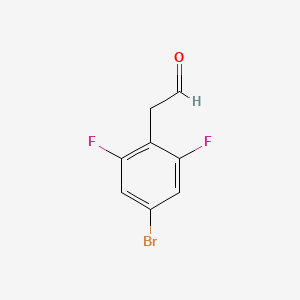
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
